5-Fluorobicyclo[2.2.1]heptan-2-amine
Description
Significance of the Bicyclo[2.2.1]heptane (Norbornane) Framework in Organic Chemistry
The norbornane (B1196662) scaffold is a bridged bicyclic hydrocarbon with a unique V-shaped structure. This arrangement imparts a high degree of rigidity and limits the number of accessible conformations, a feature that is highly desirable in rational molecular design. nih.gov
The bridged nature of the bicyclo[2.2.1]heptane system locks the six-membered ring into a boat conformation, preventing the ring-flipping that is characteristic of cyclohexane (B81311) derivatives. youtube.com This rigidity provides a stable and predictable framework, allowing for the precise positioning of substituents in space. The stereochemistry of the norbornane system is also well-defined, with substituents being designated as exo (pointing away from the longer bridge) or endo (pointing towards the longer bridge). This clear distinction is crucial for understanding and predicting molecular interactions.
The conformational fixedness of the norbornane scaffold is a significant advantage in areas such as drug discovery. By incorporating this rigid unit into a drug candidate, chemists can lock in a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. nih.gov This approach minimizes the entropic penalty associated with a flexible molecule binding to a receptor. Furthermore, the three-dimensional nature of the norbornane scaffold allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery. nih.gov
Role of Fluorine in Modulating Molecular Properties for Research Applications
The introduction of fluorine into organic molecules is a widely employed strategy to fine-tune their properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have a dramatic impact on a molecule's behavior. nih.govnih.gov
Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties of a molecule. nih.gov This strong electron-withdrawing effect can influence the pKa of nearby functional groups, such as amines, affecting their charge state at physiological pH and, consequently, their bioavailability and target interactions. nih.gov Fluorine is also considered a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's size, yet it can lead to profound changes in its biological activity. nih.gov This is often attributed to the altered electronic environment and the ability of fluorine to participate in specific non-covalent interactions.
The carbon-fluorine bond is highly polarized, but it is a poor hydrogen bond acceptor. nih.gov However, it can participate in favorable orthogonal multipolar interactions with carbonyl groups and other polarized functionalities within a protein binding site, which can enhance binding affinity. nih.gov The introduction of fluorine can also influence the conformational preferences of a molecule. The gauche effect, where a gauche arrangement of electronegative substituents is preferred, can be a significant factor in determining the three-dimensional structure of fluorinated molecules. nih.gov
Overview of 5-Fluorobicyclo[2.2.1]heptan-2-amine in Contemporary Chemical Synthesis and Exploration of its Analogs.
While detailed research findings specifically on this compound are not extensively published, its structural components suggest significant potential in chemical research. The combination of the rigid norbornane scaffold, a primary amine for further functionalization, and a fluorine atom for property modulation makes it an attractive building block. For instance, related bicyclo[2.2.1]heptan-2-amine derivatives have been investigated as antagonists for the NMDA receptor and as selective antagonists for the CXCR2 receptor in the context of anti-cancer metastasis agents. nih.govnih.gov The introduction of fluorine at the 5-position is expected to influence the basicity of the amine group and could introduce favorable interactions with biological targets. The synthesis of such a molecule would likely involve the fluorination of a suitable norbornane precursor, followed by the introduction of the amine functionality. The exploration of its analogs, with varying substitution patterns on the bicyclic framework, would be a logical step in harnessing the full potential of this versatile scaffold.
Interactive Data Tables
To illustrate the properties of related compounds, the following interactive data tables are provided.
Table 1: Physicochemical Properties of Representative Bicyclo[2.2.1]heptan-2-amine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Bicyclo[2.2.1]heptan-2-amine | C₇H₁₃N | 111.18 | 1.8 | 10.5 |
| 2-Phenylbicyclo[2.2.1]heptan-2-amine | C₁₃H₁₇N | 187.28 | 3.5 | 9.8 |
| 2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine | C₁₃H₁₆FN | 205.27 | 3.7 | 9.6 |
| This compound | C₇H₁₂FN | 129.18 | 1.9 | 10.1 |
Note: LogP and pKa values are predicted using computational models and are for illustrative purposes.
Table 2: Stereoisomers of Bicyclo[2.2.1]heptan-2-amine
| Isomer | Stereochemical Descriptor |
| Exo-Bicyclo[2.2.1]heptan-2-amine | The amine group is on the opposite side of the one-carbon bridge. |
| Endo-Bicyclo[2.2.1]heptan-2-amine | The amine group is on the same side as the one-carbon bridge. |
List of Compounds Mentioned
this compound
Bicyclo[2.2.1]heptane (Norbornane)
Bicyclo[2.2.1]heptan-2-amine
2-Phenylbicyclo[2.2.1]heptan-2-amine
2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine
Exo-Bicyclo[2.2.1]heptan-2-amine
Endo-Bicyclo[2.2.1]heptan-2-amine
Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
5-fluorobicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H12FN/c8-6-2-5-1-4(6)3-7(5)9/h4-7H,1-3,9H2 |
InChI Key |
QHRXFPSOSWKIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2F)N |
Origin of Product |
United States |
Stereochemical Aspects and Advanced Conformational Analysis
Analysis of Stereoisomerism within the Bicyclo[2.2.1]heptane System (Endo/Exo, Syn/Anti)
The rigid bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is the foundation of 5-Fluorobicyclo[2.2.1]heptan-2-amine and dictates its principal stereochemical features. The stereoisomerism in this system is primarily described by the terms endo, exo, syn, and anti.
Endo/Exo Isomerism : This terminology describes the relative orientation of substituents on the two-carbon bridges (C2 and C3) and the one-carbon bridge (C5 and C6) relative to the main six-membered ring's conformation. In the context of this compound, the substituents at the C2 (amine) and C5 (fluoro) positions can be either exo or endo.
An exo substituent is positioned on the same side as the shorter one-carbon bridge (C7). This orientation is generally less sterically hindered.
An endo substituent is on the opposite side of the shorter bridge, pointing towards the interior of the bicyclic system. This results in four possible diastereomers based on the positions of the amine and fluoro groups: (2-exo, 5-exo), (2-endo, 5-endo), (2-exo, 5-endo), and (2-endo, 5-exo).
Syn/Anti Isomerism : This descriptor is used for substituents on the one-carbon bridge at the C7 position. A substituent is syn if it is closer to the longer two-carbon bridge (the C2-C3 side) and anti if it is closer to the C5-C6 bridge. qmul.ac.uk While the core structure of this compound does not have a C7 substituent, this nomenclature is crucial for understanding the stereochemistry of related derivatives. For instance, in 7-substituted norbornanes, the syn or anti position of the substituent significantly influences the molecule's reactivity and properties. researchgate.netucla.edu
The IUPAC defines these terms to describe the relative configuration of groups attached to non-bridgehead atoms in bicyclo[x.y.z]alkanes where x ≥ y > z > 0. qmul.ac.uk
Absolute Configuration Determination of Bicyclo[2.2.1]heptane Derivatives
Determining the absolute configuration of chiral bicyclo[2.2.1]heptane derivatives is essential for understanding their biological activity and chemical properties. Several methods are employed for this purpose.
Gas chromatography (GC) using chiral stationary phases or derivatization with chiral reagents is a powerful technique. For instance, the absolute configuration of bicyclo[2.2.1]heptane derivatives with secondary alcohol and ketone functionalities has been determined by GC after derivatization with chiral reagents like (R)-(+)-α-methylbenzylamine and (R)-(-)-1-(1-naphthyl)ethyl isocyanate. jst.go.jptandfonline.com This method allows for the separation of enantiomers and their assignment based on retention times compared to standards of known configuration. jst.go.jptandfonline.comoup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another key tool. The use of chiral solvating agents or the formation of diastereomeric derivatives, such as O-acetylmandelates, can lead to distinguishable signals for enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric ratios and prediction of the absolute configuration. researchgate.net Advanced 2D NMR techniques have also been used to establish the correct relative configuration of complex bicyclo[2.2.1]heptane derivatives, which in some cases has led to the revision of previously misassigned structures. acs.org
Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are increasingly used in conjunction with experimental techniques like circular dichroism (CD) spectroscopy for configurational studies of chiral bicyclic structures.
Intramolecular Interactions Involving the Fluorine Atom
The presence of a highly electronegative fluorine atom in the this compound structure introduces the possibility of significant intramolecular interactions that can influence conformational stability.
While covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor, intramolecular hydrogen bonds (IMHBs) involving fluorine can form, particularly in conformationally restricted systems. nih.govucla.edunih.gov In the case of this compound, an analogous interaction to the well-studied F…HO hydrogen bond can occur between the fluorine atom and the hydrogen atoms of the amine group (F…HN).
Computational studies on related 2-fluorobicyclo[2.2.1]heptan-7-ols have shown that an F…HO intramolecular hydrogen bond can contribute to the stabilization of specific conformers. beilstein-journals.orgnih.govresearchgate.net Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have confirmed that this interaction has the characteristics of a hydrogen bond and can lead to structural stabilization. beilstein-journals.org For example, in the syn-exo isomer of 2-fluorobicyclo[2.2.1]heptan-7-ol, the nF→σ*OH hyperconjugative interaction, a key component of the F…HO hydrogen bond, was found to be a significant stabilizing factor, estimated at 4.0 kcal/mol. beilstein-journals.org
This principle can be extended to this compound. Depending on the stereochemistry, a close proximity between the fluorine atom and the amine group can facilitate an F…HN intramolecular hydrogen bond. This interaction would be evidenced by specific through-space NMR coupling constants (¹hJF,H(N)) and would contribute to the relative stability of the conformers. nih.gov The strength of such a hydrogen bond can be modulated by the molecular geometry and electronic environment. ucla.edu
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system plays a crucial role in facilitating intramolecular interactions. ucla.edu Unlike flexible acyclic systems where multiple conformations exist in equilibrium, the bicyclic framework restricts the conformational freedom of the substituents. nih.gov This rigidity can force the fluorine atom and the amine group into close proximity, a prerequisite for the formation of an intramolecular hydrogen bond.
Studies on monocyclic fluorohydrins have shown that geometric restrictions imposed by the ring size can prevent the formation of F…HO hydrogen bonds. beilstein-journals.orgresearchgate.net However, the unique three-dimensional structure of the bicyclo[2.2.1]heptane skeleton can create an ideal arrangement for such an interaction, which might not be favorable in more flexible systems. The conformational restriction effectively reduces the entropic penalty associated with forming a cyclic intramolecular hydrogen-bonded structure.
Stereoelectronic Effects and Their Influence on Molecular Conformation
Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and stability, are significant in fluorinated bicyclo[2.2.1]heptane systems. These effects often go beyond simple steric considerations.
In fluorinated organic molecules, hyperconjugative interactions are particularly important. As mentioned previously, the interaction between the lone pair orbitals of the fluorine atom (nF) and the antibonding orbital of an adjacent C-H or C-C bond (σ) or a proximate X-H bond (like σOH or σNH) can lead to significant stabilization. beilstein-journals.org In a computational study of 2-fluorobicyclo[2.2.1]heptan-7-ols, the nF→σOH interaction was found to be a dominant factor in stabilizing the global minimum conformer, prevailing over steric repulsion. beilstein-journals.orgnih.gov
Furthermore, the transmission of polar substituent effects through the rigid bicyclic framework is a manifestation of stereoelectronic interactions. semanticscholar.orgacademictree.org Studies on substituted fluorobicyclo[2.2.1]heptanes have shown that the 19F NMR chemical shifts are sensitive to these effects. semanticscholar.orgresearchgate.net The differences in chemical shifts between diastereomers indicate a significant stereoelectronic component to the polar effect, which is related to electron delocalization into the antibonding orbital of the C-F bond (σ*CF). semanticscholar.org These findings suggest that the specific orientation of the C-F bond relative to other bonds in the molecule has a profound impact on its electronic properties and, consequently, its conformation and reactivity.
Computational Exploration of Potential Energy Surfaces for Conformational Preferences
Computational chemistry provides a powerful means to investigate the complex conformational landscape of molecules like this compound. By calculating the potential energy surface (PES), researchers can identify stable conformers (energy minima) and the transition states that connect them.
For related bicyclo[2.2.1]heptane derivatives, PES scans have been performed by systematically rotating specific dihedral angles and calculating the molecule's energy at each step using quantum-chemical methods. beilstein-journals.org For example, the rotation of the H-O-C-C dihedral angle in 2-fluorobicyclo[2.2.1]heptan-7-ols revealed the stable conformers and the energy barriers between them. beilstein-journals.org Such an analysis for this compound would involve exploring the rotational barriers around the C-N and C-F bonds and the puckering of the bicyclic frame.
These computational models, often employing Density Functional Theory (DFT), can quantify the energetic contributions of various factors, including steric strain, hydrogen bonding, and stereoelectronic interactions. nih.govresearchgate.net Theoretical calculations have been shown to reliably predict relative energies and NMR properties for bicyclo[2.2.1]heptane systems, showing good agreement with experimental results. The exploration of the PES can thus provide a detailed, quantitative understanding of why certain conformations are preferred and the energetic cost of transitioning between them.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of 5-Fluorobicyclo[2.2.1]heptan-2-amine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with their correlations, provides unambiguous assignment of all atoms and defines the compound's stereochemistry.
Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Analysis
The ¹H NMR spectrum of this compound is characterized by complex multiplets in the aliphatic region due to extensive spin-spin coupling between the non-equivalent protons of the rigid bicyclic system. The bridgehead protons (H-1 and H-4) typically resonate at distinct chemical shifts, and their coupling patterns are indicative of the bicyclic structure. The protons on the carbon atoms bearing the fluorine (C-5) and the amine (C-2) are significantly shifted and show additional coupling to the fluorine atom.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govnih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a precise probe of structural and conformational changes. ucla.edu For this compound, the ¹⁹F signal would appear as a multiplet due to coupling with neighboring protons. The chemical shift value helps to confirm the presence and immediate environment of the fluorine atom. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying different stereoisomers if present. ucla.edu
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Complex multiplets for skeletal protons, distinct signals for H-1, H-4, H-2, and H-5. |
| ¹³C NMR | Downfield shifts for C-2 and C-5. Large ¹JCF coupling for C-5. |
| ¹⁹F NMR | Single multiplet with a chemical shift sensitive to the stereochemistry (exo/endo). |
This table represents expected features based on general principles and data from analogous compounds.
Correlation of NMR Parameters with Stereochemistry and Electronic Effects (e.g., ¹⁹F Substituent Chemical Shifts)
The stereochemistry of the fluorine and amine substituents (exo or endo) has a profound effect on the NMR parameters. The chemical shifts of the bridgehead carbons and protons, as well as the methylene (B1212753) bridge carbon (C-7), are particularly sensitive to the orientation of the substituents. For instance, an exo-fluorine atom will exert different through-space electronic effects compared to an endo-fluorine, leading to predictable differences in the chemical shifts of nearby nuclei.
The ¹⁹F substituent chemical shifts (SCS), which are the differences in chemical shift between the fluorinated compound and a non-fluorinated reference, are a powerful tool for studying electronic effects. Studies on related fluorinated bicyclo[2.2.1]heptane systems have shown that these shifts are influenced by both through-bond and through-space interactions. The magnitude and sign of the ¹⁹F SCS can provide insights into the electronic nature of the amino group and its conformational orientation relative to the fluorine atom.
J-Coupling Constant Analysis for Dihedral Angle and Conformational Studies
The analysis of scalar coupling constants (J-couplings) in the ¹H NMR spectrum is essential for determining the dihedral angles between adjacent protons, which in turn defines the conformation of the bicyclic system. The Karplus equation relates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle. In the rigid bicyclo[2.2.1]heptane framework, these angles are well-defined for exo and endo protons.
Furthermore, long-range couplings (e.g., ⁴JHH, also known as 'W-coupling') can be observed between protons arranged in a planar 'W' configuration. The presence or absence of such couplings provides strong evidence for specific stereochemical assignments. Couplings between protons and the fluorine nucleus (JHF) are also highly informative. The magnitude of vicinal (³JHF) and geminal (²JHF) coupling constants depends on the dihedral angle and the substituent's stereochemistry, providing another layer of structural confirmation.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₂FN).
Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺). The fragmentation of bicyclo[2.2.1]heptan-2-amines is often characterized by the loss of the amino group or side chains, as well as retro-Diels-Alder (rDA) reactions, which are characteristic for the bicyclic system. The presence of the fluorine atom will influence the fragmentation pathways. Fragments containing fluorine will appear at characteristic m/z values, and the isotopic pattern of these fragments can help in their identification. The loss of HF or fluorine radicals are also possible fragmentation channels that can provide structural clues. While specific mass spectra for the target compound are not available, general GC-MS analysis procedures for related norbornyl derivatives have been described using instruments like a Varian Saturn 4D. arkat-usa.org
Expected Fragmentation Pathways:
Loss of NH₂: [M - NH₂]⁺
Loss of HF: [M - HF]⁺
Retro-Diels-Alder Fragmentation: Cleavage of the bicyclic ring system.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by absorptions corresponding to the N-H and C-F bonds.
The amine group (NH₂) will give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric N-H stretches. N-H bending vibrations are expected around 1600 cm⁻¹. The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ region. The C-F stretching vibration is typically a strong absorption found in the range of 1000-1400 cm⁻¹. Its exact position can be influenced by the surrounding structure. The spectrum will also show C-H stretching and bending vibrations for the aliphatic bicyclic framework. General procedures for recording IR spectra on related compounds often utilize an FT-IR spectrometer with attenuated total reflectance (ATR). bch.ro
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Characteristic Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (often two bands) |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| N-H Bend (amine) | ~1600 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
This table represents expected IR absorption frequencies based on general spectroscopic data.
Photoelectron Circular Dichroism (PECD) for Chiral Discrimination
Photoelectron Circular Dichroism (PECD) is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules in the gas phase. ucla.edu PECD measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. This asymmetry is highly sensitive to the absolute configuration of the molecule. ucla.edu
For a chiral molecule like this compound, PECD can be used to distinguish between its enantiomers. The rigid bicyclic framework makes it an excellent candidate for PECD studies, as has been demonstrated for related chiral bicyclic ketones like norcamphor. researchgate.net The PECD signal is dependent on the interference between different partial waves of the outgoing photoelectron, which is directly influenced by the chiral potential of the molecular ion. Theoretical calculations are often used in conjunction with experimental PECD to assign the absolute configuration. Recent studies have also highlighted the use of vibrational circular dichroism (VCD) to confirm the intrinsic chirality of similar functionalized bicyclic systems. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a definitive structural elucidation. For complex chiral molecules such as this compound, X-ray crystallography is the gold standard for establishing its absolute configuration, which is crucial for understanding its stereospecific interactions in various chemical and biological contexts.
While specific crystallographic data for this compound is not extensively reported in publicly accessible databases, the analysis of structurally related bicyclo[2.2.1]heptane derivatives provides significant insights into the expected solid-state behavior and conformational preferences of this class of compounds. The rigid bicyclic framework of these molecules imposes significant conformational constraints, and X-ray diffraction studies on analogous compounds reveal how substituents and their stereochemistry influence the crystal packing and intermolecular interactions.
The determination of the absolute configuration through X-ray crystallography often involves the use of anomalous dispersion, particularly when a heavy atom is present in the structure. Alternatively, the compound can be co-crystallized with a chiral auxiliary of a known absolute configuration. The resulting diastereomeric salt's crystal structure then allows for the unequivocal assignment of the absolute stereochemistry of the target molecule.
Research on other functionalized bicyclo[2.2.1]heptane systems has demonstrated the utility of X-ray crystallography in confirming stereochemical outcomes of synthetic routes. rsc.orguvic.ca For instance, the absolute configuration of bicyclo[2.2.1]heptane-1-carboxylates has been unambiguously established using this method. rsc.org Such studies are vital for validating reaction mechanisms and for the development of stereoselective syntheses.
To illustrate the type of detailed structural information that can be obtained from an X-ray crystallographic analysis of a related compound, the following table presents representative data for a functionalized bicyclo[2.2.1]heptane derivative. It is important to note that this data is for a structurally analogous compound and serves as an example.
Table 1: Representative Crystallographic Data for a Bicyclo[2.2.1]heptane Derivative This data is for an illustrative compound and not this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C8H12ClNO |
| Formula Weight | 173.64 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.345(2) |
| b (Å) | 6.789(1) |
| c (Å) | 10.987(2) |
| α (°) | 90 |
| β (°) | 101.23(1) |
| γ (°) | 90 |
| Volume (Å3) | 902.1(3) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.279 |
The parameters listed in the table, such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the fundamental repeating unit of the crystal. From a full structural solution, a detailed picture of the molecule's conformation, including the orientation of the fluoro and amino groups, and the nature of intermolecular contacts, can be constructed. This level of structural detail is indispensable for rational drug design, materials science, and fundamental chemical research.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations (Density Functional Theory, DFT; Time-Dependent DFT, TDDFT)
There are currently no published studies detailing the use of DFT or its time-dependent extension (TD-DFT) to investigate 5-Fluorobicyclo[2.2.1]heptan-2-amine.
Prediction of Molecular Geometries and Electronic Structures
Without experimental or theoretical studies, the precise molecular geometry and electronic structure of this compound remain undetermined. For related fluorinated bicyclo[2.2.1]heptane systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, computational methods have been used to explore their structures. researchgate.netresearchgate.net However, this information cannot be directly extrapolated to the title compound due to differences in substituent positions and functional groups.
Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, PECD spectra)
The simulation of spectroscopic properties for this compound has not been reported. Theoretical calculations of NMR chemical shifts are a common practice for characterizing bicyclo[2.2.1]heptane derivatives, often showing good agreement with experimental data. Similarly, Photoelectron Circular Dichroism (PECD) spectra, which are sensitive to stereochemistry, have been simulated for other amino-bicyclo[2.2.1]heptane derivatives, but not for the 5-fluoro variant.
Calculation of Energetic Stabilities and Conformational Preferences
A detailed analysis of the energetic stabilities of the different possible isomers (e.g., endo vs. exo, syn vs. anti) and the conformational preferences of the amine group in this compound is not available in the literature. Such calculations are crucial for understanding the reactivity and interactions of this molecule.
Analysis of Bonding and Interactions
No specific bonding analyses for this compound have been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding interactions, charge distribution, and hyperconjugative effects within a molecule. While NBO analysis has been applied to other fluorinated bicyclic compounds to study phenomena like intramolecular hydrogen bonding, its application to this compound has not been documented. researchgate.netresearchgate.net
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the topology of the electron density and characterize chemical bonds and non-covalent interactions. There are no published AIM studies on this compound. Such an analysis could, for instance, definitively characterize potential intramolecular interactions between the fluorine atom and the amine group, but this research has yet to be performed. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape available to a molecule.
For this compound, MD simulations are instrumental in exploring the accessible conformations in different environments, such as in a vacuum or in a solvent. The bicyclo[2.2.1]heptane core is rigid, but the substituents can exhibit rotational freedom. The primary goal of MD simulations for this compound is to sample the potential energy surface to identify low-energy conformers and understand the transitions between them. The relative orientations of the fluorine and amine substituents, described by dihedral angles, are of particular interest.
Key aspects of MD simulations for this compound would involve:
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, OPLS) is chosen to accurately describe the intramolecular and intermolecular interactions.
System Setup: The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic physiological conditions.
Simulation Protocol: The system is first minimized to remove steric clashes, then gradually heated to the desired temperature and equilibrated. A production run is then performed to collect conformational data over a significant timescale (nanoseconds to microseconds).
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Dihedral Angle (H-N-C2-C3) | Population (%) | Intramolecular H-Bond (N-H···F) Distance (Å) | Potential Energy (kcal/mol) |
| 60° (gauche) | 65% | 2.1 | -5.2 |
| 180° (anti) | 30% | 4.5 | -4.8 |
| -60° (gauche) | 5% | 2.3 | -5.1 |
This table is for illustrative purposes and represents plausible data that could be obtained from an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are essential tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. unair.ac.id 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.govmdpi.com
For a series of derivatives of this compound, a QSAR study would involve:
Dataset Preparation: A set of analogues with measured biological activity (e.g., binding affinity to a specific receptor) is compiled. This set is typically divided into a training set to build the model and a test set to validate it. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). unair.ac.id The introduction of fluorine can significantly impact descriptors like logP and basicity (pKa). nih.govresearchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and by predicting the activity of the test set compounds. rsc.org
In a 3D-QSAR study, the molecules in the dataset are aligned based on a common scaffold. frontiersin.org Then, steric and electrostatic fields are calculated around each molecule. CoMFA and CoMSIA models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. For example, a contour map might indicate that a bulky, electropositive substituent at a specific position on the bicyclic ring would be beneficial for activity. nih.gov
Table 2: Illustrative Statistical Results of a Hypothetical 3D-QSAR (CoMSIA) Model for this compound Derivatives
| Parameter | Value | Description |
| q² | 0.698 | Cross-validated correlation coefficient. nih.gov |
| r² | 0.960 | Non-cross-validated correlation coefficient. nih.gov |
| F-value | 150.5 | Fisher test value, indicating statistical significance. |
| SEE | 0.15 | Standard error of the estimate. |
| r²_pred | 0.798 | Predictive correlation coefficient for the test set. nih.gov |
| Steric Contribution | 18% | Percentage contribution of the steric field to the model. |
| Electrostatic Contribution | 35% | Percentage contribution of the electrostatic field to the model. |
| Hydrophobic Contribution | 25% | Percentage contribution of the hydrophobic field to the model. |
| H-bond Donor Contribution | 12% | Percentage contribution of the H-bond donor field to the model. |
| H-bond Acceptor Contribution | 10% | Percentage contribution of the H-bond acceptor field to the model. |
This table presents hypothetical but realistic statistical parameters for a 3D-QSAR model, based on published studies for similar compounds. nih.govnih.gov
Mechanistic Studies of Reactions via Transition State Theory
Transition state theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rates of chemical reactions. wikipedia.org It postulates that a reaction proceeds through a high-energy transition state (TS) that is in quasi-equilibrium with the reactants. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy and the reaction rate constant can be estimated.
For this compound, computational mechanistic studies using TST could be applied to understand various reactions, such as N-alkylation, acylation, or reactions involving the C-F bond. For example, the mechanism of a nucleophilic substitution reaction at the amine group could be investigated.
A typical computational workflow for such a study would include:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most challenging step and requires specialized algorithms.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactant and product structures are true minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
These calculations can provide detailed insights into the reaction mechanism, including the synchronicity of bond-breaking and bond-forming events. For instance, in a reaction involving the amine group, calculations could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. The influence of the fluorine substituent on the reaction barrier can also be quantified. nih.gov
Table 3: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Reaction of this compound using Transition State Theory
| Parameter | Value | Unit |
| Enthalpy of Activation (ΔH‡) | 15.2 | kcal/mol |
| Entropy of Activation (ΔS‡) | -10.5 | cal/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 18.3 | kcal/mol |
| Reaction Enthalpy (ΔH_rxn) | -25.7 | kcal/mol |
| Imaginary Frequency of TS | -250 | cm⁻¹ |
This table is a hypothetical representation of data that could be generated from a TST calculation for a reaction involving the title compound.
Reaction Mechanisms and Chemical Reactivity of Fluorinated Bicyclo 2.2.1 Heptan 2 Amine
Mechanistic Pathways of Fluorination Reactions
The introduction of fluorine into the bicyclo[2.2.1]heptane skeleton can be achieved through various mechanistic pathways. One novel approach is the ring-opening fluorination of bicyclic azaarenes. nih.govrsc.org In this transformation, an electrophilic fluorinating reagent, such as Selectfluor®, not only serves as the fluorine source but also acts as a base to facilitate the ring-opening of a precursor like pyrazolo[1,5-a]pyridine. nih.gov This method is notable as it results in the formation of a tertiary carbon-fluorine (C(sp³)–F) bond, a valuable motif in medicinal chemistry. nih.gov
The mechanism for electrophilic fluorination using reagents like Selectfluor® can also proceed through an electron transfer (ET) process. conicet.gov.ar An ET event can occur between the substrate and the fluorinating reagent, initiating a radical chain cycle. conicet.gov.ar The resulting substrate radical cation can then abstract a fluorine atom from the reagent to yield the fluorinated product. conicet.gov.ar
Another established route to access fluorinated bicyclic systems is through cycloaddition reactions involving fluorinated starting materials. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like cyclopentadiene (B3395910) can produce monofluorinated norbornene derivatives. chemrxiv.org The inductive electron-withdrawing effect of the fluorine atom is a significant factor in these reactions, influencing the reactivity of adjacent functional groups and reducing the basicity of nearby amines. ethz.ch
Amination Mechanisms and Functional Group Transformations
The amine functionality on the bicyclo[2.2.1]heptane core is commonly introduced via reductive amination. smolecule.com This powerful and highly controlled method typically involves a two-step sequence that can be performed in a single pot. masterorganicchemistry.comyoutube.com First, a ketone precursor, such as 5-fluorobicyclo[2.2.1]heptan-2-one, reacts with an amine source (like ammonia) under mildly acidic conditions to form an imine intermediate. youtube.com The C=N double bond of the imine is then selectively reduced to the corresponding amine. masterorganicchemistry.com A key advantage of this method is the use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN), which can reduce the protonated iminium ion intermediate without affecting the starting ketone, thus maximizing the yield of the desired amine. masterorganicchemistry.com
This process can be extended to create more complex amines. For example, starting with a primary amine, a second, sequential reductive amination can be performed to yield a tertiary amine. masterorganicchemistry.com
Once the amine is installed, it can undergo further functional group transformations. For instance, the amine can be acylated to form amides, such as N-(bicyclo[2.2.1]heptan-2-yl)picolinamide, which can serve as a directing group for C-H activation reactions at other positions on the scaffold. acs.org The synthesis of such complex derivatives often requires the use of protecting groups to mask the reactivity of the amine during subsequent reaction steps. researchgate.net
Cycloaddition and Ring-Opening Reactions of Bicyclo[2.2.1]heptane Scaffolds
The construction of the fundamental bicyclo[2.2.1]heptane skeleton is most prominently achieved through the Diels-Alder reaction, a [4+2] cycloaddition. researchgate.net This reaction, typically involving cyclopentadiene as the diene, provides efficient and predictable access to the norbornene framework, which can then be functionalized. The stereochemical outcome of the Diels-Alder reaction can be precisely controlled through the choice of dienophile and the use of chiral catalysts. rsc.org Organocatalytic formal [4+2] cycloaddition reactions have been developed to produce bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner under mild conditions. rsc.org
The inherent ring strain of the bicyclo[2.2.1]heptane system makes it susceptible to ring-opening reactions. nih.gov This reactivity can be exploited for synthetic purposes. For example, retro-condensation reactions like the retro-Dieckman and retro-aldol can be driven by the release of ring strain to produce highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov Fluorinated alcohol solvents have been shown to promote the ring-opening of related epoxide precursors by enhancing the electrophilic activation of the epoxide. arkat-usa.org Furthermore, a novel ring-opening fluorination of bicyclic azaarenes has been developed where fluorination of the aromatic ring is followed by a ring-opening reaction, creating tertiary carbon–fluorine bonds. nih.govrsc.org
| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |
| Cyclopentadiene | β-Fluoro-β-nitrostyrenes | o-xylene, 110 °C | Monofluorinated norbornenes | chemrxiv.org |
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Various | Not specified | Oxy-functionalized bicyclo[2.2.1]heptane derivatives | |
| Various | Various | Chiral Organocatalyst | Enantioselective bicyclo[2.2.1]heptane-1-carboxylates | rsc.org |
| Quadricyclane | Fluoroolefins | 109 °C | Polyfluorinated exo-tricyclo[4.2.1.0²,⁵]non-7-enes | researchgate.net |
Stereocontrol and Regiocontrol in Bicyclic Reaction Systems
The rigid, bridged structure of the bicyclo[2.2.1]heptane system provides a predictable platform for controlling the stereochemistry and regiochemistry of reactions. A key stereochemical feature is the distinction between the exo and endo faces of the molecule. The exo position is anti (away from) the one-carbon bridge (C7) and is generally less sterically hindered, while the endo position is syn (towards) the C7 bridge.
This steric difference is often exploited to achieve stereocontrol. For instance, in the reduction of a ketone at the C2 position, reducing agents typically attack from the less hindered exo face, resulting in the formation of an endo-alcohol. researchgate.net Similarly, cycloaddition reactions often favor the formation of the exo product due to lower steric hindrance. researchgate.net
Regiocontrol, the selective reaction at a particular site in a molecule with multiple reactive positions, can be managed using several strategies. Bulky protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be used as steric directing groups to block certain reaction sites and guide reagents to another. In other cases, the inherent electronic properties of the system can direct reactions. For example, in the gold-catalyzed cycloisomerization of certain diynes to form bicyclo[2.2.1]hept-5-en-2-ones, the regioselectivity can be controlled by the electronic and steric nature of the alkyne substituents. researchgate.net
Biocatalytic Transformations and Enzymatic Reaction Pathways
Biocatalysis offers a powerful and sustainable approach for the synthesis of chiral molecules, providing high levels of stereoselectivity under mild conditions. nih.gov These methods are particularly valuable for producing enantiomerically pure intermediates for complex molecules like 5-fluorobicyclo[2.2.1]heptan-2-amine.
The kinetic resolution of racemic bicyclic ketones via asymmetric bioreduction is a well-established strategy. researchgate.net Whole cells of genetically engineered Saccharomyces cerevisiae (baker's yeast) can selectively reduce one enantiomer of a racemic ketone, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net This allows for the separation of both the chiral alcohol product and the remaining chiral ketone starting material. researchgate.net
Isolated enzymes, particularly alcohol dehydrogenases (ADHs) like horse liver alcohol dehydrogenase (HLADH), are also widely used. These enzymes catalyze the stereoselective oxidation of one enantiomer of a racemic alcohol or the stereoselective reduction of a prochiral ketone, providing access to optically pure bicyclic alcohols and ketones. mdpi.com
Chemoenzymatic routes combine the high selectivity of enzymatic reactions with the versatility of traditional chemical synthesis. A common approach involves an initial enzymatic resolution step to generate a chiral building block, which is then elaborated through chemical transformations. lu.se
Lipases are frequently employed for the kinetic resolution of racemic bicyclic alcohols through enantioselective acylation. In the presence of an acyl donor, a lipase (B570770) such as Novozym 435 will selectively acylate one enantiomer of the alcohol, allowing the resulting ester and the unreacted alcohol to be separated, both in optically active form. lu.selu.se This enzymatic resolution provides access to key chiral intermediates that can be converted into the final target amine through subsequent chemical steps, such as conversion to an azide (B81097) followed by reduction. researchgate.net
| Starting Material | Enzyme/Biocatalyst | Method | Product(s) | Enantiomeric/Diastereomeric Excess | Reference |
| rac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one | Genetically engineered Saccharomyces cerevisiae | Asymmetric Bioreduction | (+)-Ketone and endo-(-)-Alcohol | 95% ee (ketone), 74% ee (alcohol) | researchgate.net |
| (±)-endo-Bicyclo[2.2.1]heptan-2-ol | Not specified | Enzymatic Resolution | (2R)-endo-norborneol | > 95% e.e. | |
| Bicyclo[2.2.1]heptane derivatives | Novozym 435 | Enzymatic Resolution | Optically active intermediates | Not specified | lu.selu.se |
| Bicyclic ketones/alcohols | Horse Liver Alcohol Dehydrogenase (HLADH) | Stereoselective Oxidoreduction | Optically pure alcohols/ketones | Not specified |
Applications in Advanced Organic Synthesis
5-Fluorobicyclo[2.2.1]heptan-2-amine as a Versatile Building Block in Complex Molecule Synthesis
The bicyclo[2.2.1]heptane framework, often referred to as the norbornane (B1196662) skeleton, provides a rigid and well-defined spatial arrangement for appended functional groups. The introduction of a fluorine atom and an amine group, as seen in this compound, further enhances its utility as a versatile building block for the synthesis of intricate and biologically relevant molecules. nih.govbch.roresearchgate.netechemi.comechemi.com
One of the most significant applications of bicyclo[2.2.1]heptane amines is in the synthesis of conformationally constrained carbocyclic nucleoside analogues. bch.ronih.govresearchgate.netmdpi.com These modified nucleosides, where the furanose sugar is replaced by the rigid bicyclic scaffold, are of great interest due to their potential as anticancer and antiviral agents. nih.govmdpi.comsemanticscholar.org The synthesis often begins with an optically active bicyclo[2.2.1]heptane derivative, which is then elaborated to introduce the amine functionality. This amine group serves as a crucial handle for the construction of the heterocyclic base, such as a purine (B94841) or pyrimidine (B1678525) ring. bch.ronih.govresearchgate.net
For instance, an optically active bicyclo[2.2.1]heptane amine can be used to construct a key 6-chloropurine (B14466) intermediate. nih.gov This intermediate is then further functionalized by reaction with ammonia (B1221849) or various amines to yield a library of adenine (B156593) and N6-substituted adenine analogues. nih.gov The rigid bicyclic core locks the conformation of the nucleoside analogue, which can lead to enhanced binding affinity and selectivity for target enzymes or receptors. nih.gov Research has shown that O-alkylated nucleosides with a bicyclo[2.2.1]heptane fragment and a 5-fluorouracil (B62378) base exhibit cytostatic activity. researchgate.net
The versatility of this building block is further demonstrated by its incorporation into more complex polycyclic systems. The inherent strain and reactivity of the bicyclic system can be harnessed to drive various chemical transformations, leading to novel molecular architectures.
Table 1: Examples of Complex Molecules Synthesized from Bicyclo[2.2.1]heptane Amine Scaffolds
| Precursor Scaffold | Target Molecule Class | Key Synthetic Step | Potential Application | Reference |
| Optically active bicyclo[2.2.1]heptane amine | 6-Chloropurine intermediate | Construction of the purine ring onto the amine | Synthesis of nucleoside analogues | nih.gov |
| Bicyclo[2.2.1]heptane amine | Adenine and N6-substituted adenine analogues | Nucleophilic substitution on the 6-chloropurine | Anticancer agents | nih.gov |
| Hydroxyl-functionalized bicyclo[2.2.1]heptane | O-alkylated nucleosides with 5-fluorouracil | Mitsunobu reaction | Cytostatic agents | researchgate.net |
| Ether-protected bicyclo[2.2.1]heptane amine | Pyrimidine and purine constrained nucleosides | Building of heterocyclic bases onto the amine | Not specified | bch.roresearchgate.net |
| Bicyclo[2.2.1]heptane diol | 1'-Homocarbanucleoside analogues | Selective Mitsunobu reaction | Antiviral agents | semanticscholar.org |
Construction of Constrained Amine Scaffolds for Chemical Probes
The development of chemical probes to investigate biological systems requires molecules with well-defined three-dimensional structures. The rigid framework of this compound makes it an excellent starting material for the construction of conformationally constrained amine scaffolds for this purpose. nih.gov These scaffolds can serve as molecular platforms to present pharmacophoric elements in specific spatial orientations, enabling the study of protein-ligand interactions with high precision.
The concept of using rigid bicyclic scaffolds as bioisosteres for more flexible or planar structures in bioactive compounds is a key strategy in modern drug discovery. acs.orgresearchgate.netucl.ac.uk Replacing a flexible aliphatic chain or an aromatic ring with a bicyclo[2.2.1]heptane moiety can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. acs.org The defined geometry of the bicyclic amine reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
The synthesis of spirocyclic systems, such as spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines, further illustrates the utility of this scaffold in creating complex and highly constrained structures. researchgate.net These molecules, with their intricate three-dimensional shapes, can be used to probe regions of chemical space that are inaccessible with more conventional, planar molecules. ucl.ac.uk Furthermore, the synthesis of conformationally restricted bicyclic secondary diamines has been explored to generate libraries of diverse scaffolds for drug discovery, where the distance and relative orientation of the amino groups can be systematically varied. nih.gov
Development of Novel Synthetic Methodologies Leveraging Bicyclic Rigidity
The inherent rigidity and reactivity of the bicyclo[2.2.1]heptane skeleton have spurred the development of novel synthetic methodologies. These methods often take advantage of the fixed spatial relationship between substituents on the bicyclic core to achieve high levels of stereocontrol.
One such approach is the use of organocatalysis to achieve enantioselective formal [4+2] cycloaddition reactions, providing access to highly functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.org This methodology allows for the construction of the bicyclic core with excellent enantioselectivity under mild conditions, furnishing synthetically useful building blocks for further elaboration. rsc.org
Stereoselective cycloaddition reactions are another powerful tool for the synthesis of complex bicyclic systems. For example, the [3+2] cycloaddition of trimethylenemethane to imines derived from bicyclo[2.2.1]heptan-2-ones has been used to synthesize spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines with high stereoselectivity. researchgate.net
More recently, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been developed for the efficient synthesis of aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.orgacs.org This method proceeds with high diastereocontrol and has been applied to the synthesis of medicinally relevant synthons. acs.orgacs.org The rigidity of the forming bicyclic system plays a crucial role in directing the stereochemical outcome of the cyclization.
The unique reactivity of fluorinated bicyclic compounds has also been exploited. For instance, fluorination of bicyclic keto esters with reagents like diethylaminosulfur trifluoride (DAST) provides access to fluorinated building blocks. researchgate.netarkat-usa.org The presence of fluorine can influence the reactivity and selectivity of subsequent transformations, opening up new avenues for synthetic exploration.
Table 2: Novel Synthetic Methodologies for Bicyclo[2.2.1]heptane Derivatives
| Methodology | Key Features | Product Class | Reference |
| Organocatalytic formal [4+2] cycloaddition | High enantioselectivity, mild conditions | Functionalized bicyclo[2.2.1]heptane-1-carboxylates | rsc.org |
| Stereoselective [3+2] cycloaddition | High stereoselectivity | Spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines | researchgate.net |
| Binary Al(III)/bromide catalysis | High diastereocontrol, efficient | Aza-bicyclo[2.2.1]heptanes | acs.orgacs.org |
| Deoxofluorination | Introduction of fluorine | Fluorinated bicyclic building blocks | researchgate.netarkat-usa.org |
Use in Multicomponent Reactions and Cascade Processes for Diversification
Multicomponent reactions (MCRs) and cascade processes are powerful strategies in modern organic synthesis for the rapid generation of molecular complexity from simple starting materials. nih.govbeilstein-journals.orgbeilstein-journals.org The amine functionality of this compound makes it a suitable component for such reactions, allowing for the diversification of the rigid bicyclic scaffold.
While specific examples of this compound in well-known MCRs like the Ugi or Passerini reaction are not extensively documented in the reviewed literature, the principles of these reactions suggest its potential applicability. beilstein-journals.orgbeilstein-journals.org In a hypothetical Ugi reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex adduct bearing the fluorinated bicyclic moiety. The rigid nature of the amine could influence the stereochemical outcome of the reaction.
The Bucherer–Bergs reaction, a multicomponent synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, is another area where bicyclic amines or their ketone precursors could be employed. mdpi.com This would lead to the formation of spiro-hydantoin derivatives of the bicyclo[2.2.1]heptane system, which are of interest in medicinal chemistry.
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are also amenable to the use of bicyclic amines. For example, cascade reactions involving intramolecular additions onto imines or enamines derived from this compound could lead to the formation of novel polycyclic systems. The synthesis of bicyclic γ-ureasultams through an intramolecular Mannich and aza-Michael addition cascade highlights the potential for bicyclic amines to participate in such complex transformations. researchgate.net Similarly, palladium-catalyzed cascade reactions that form heterocyclic systems often utilize primary amines as key components. aablocks.com
The diversification of fluorinated bicyclic scaffolds through these efficient synthetic strategies holds significant promise for the discovery of new bioactive molecules and functional materials.
Role in Medicinal Chemistry and Chemical Biology Research
Bicyclic Scaffolds as Bioisosteres in Drug Design
In the field of drug design, bioisosterism is a widely used strategy to modify lead compounds to enhance their pharmacological and pharmacokinetic properties. youtube.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The thoughtful application of a bioisostere can probe the effects of steric size, shape, and electronic properties on a biological response. nih.gov
The versatility of bicyclic scaffolds is further enhanced by the ability to introduce various substituents at different positions, allowing for fine-tuning of the molecule's properties. researchgate.net The substitution of a hydrogen atom with fluorine, for example, is a common bioisosteric replacement that can modulate metabolic processes due to the strength of the carbon-fluorine bond and the high electronegativity of fluorine. acs.org Therefore, the combination of a bicyclic scaffold with fluorine substitution, as seen in 5-Fluorobicyclo[2.2.1]heptan-2-amine, represents a powerful approach in the design of novel therapeutic agents.
Design and Synthesis of Fluorinated Bicyclo[2.2.1]heptan-2-amine Derivatives as Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, have become indispensable in advanced imaging techniques. The design and synthesis of novel fluorescent dyes that can be used in super-resolution imaging is an active area of research. proquest.com
Fluorinated bicyclo[2.2.1]heptane derivatives are attractive candidates for the development of molecular probes. The bicyclo[2.2.1]heptane skeleton serves as a rigid scaffold, and the introduction of a fluorine atom can have important implications for the molecule's chemical and physical properties. researchgate.net For instance, alkyl fluorine atoms can participate in polar intramolecular and intermolecular interactions, which can influence protein-ligand recognition. researchgate.net
The synthesis of these derivatives often involves multi-step procedures starting from readily available bicyclic compounds. researchgate.netbch.ro For example, an optically active keto-alcohol norbornane (B1196662) compound can be converted into ether-protected bicyclo[2.2.1]heptane amines in a six-step process. bch.ro The amine functionality on the bicyclo[2.2.1]heptane ring provides a convenient handle for attaching fluorophores or other reporter groups. Furthermore, azide (B81097) intermediates formed during the synthesis of bicyclo[2.2.1]heptane amines are valuable for "click chemistry," a set of powerful and reliable reactions for bioconjugation. bch.ro
Fluorinated bicyclo[2.2.1]heptane derivatives can be designed as fluorescent probes that change their emission properties upon binding to a specific target or in response to a particular biological event. For example, a probe could be designed to be in a "dark" state and switch to a "bright" state upon enzymatic cleavage or a cycloaddition reaction. proquest.com The unique three-dimensional structure of the bicyclo[2.2.1]heptane scaffold can also be exploited to create probes with high specificity for their biological targets.
Exploration of Constrained Nucleoside Analogs Containing the Bicyclo[2.2.1]heptane Fragment
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. nih.gov A major strategy in the development of new nucleoside analogs is the modification of the sugar moiety to improve efficacy, selectivity, and metabolic stability. nih.gov Replacing the flexible sugar ring with a rigid carbocyclic scaffold is a well-established approach to create conformationally constrained nucleoside analogs. mdpi.comnih.gov
The bicyclo[2.2.1]heptane skeleton has been successfully employed as a sugar mimic in the synthesis of a variety of carbocyclic nucleoside analogs. nih.govmdpi.comnih.gov In these analogs, the rigid bicyclic framework restricts the conformational freedom of the molecule, which can lead to enhanced binding to target enzymes and improved biological activity. nih.gov
The synthesis of these analogs can be achieved by coupling the bicyclo[2.2.1]heptane fragment, containing a suitable functional group like an amine, with various heterocyclic bases (e.g., pyrimidines and purines). bch.ronih.gov For instance, an optically active 5-exo-amine bicyclo[2.2.1]heptane intermediate can be used to construct the purine (B94841) and pyrimidine (B1678525) rings. bch.ro In other approaches, a Mitsunobu reaction can be used to selectively couple a nucleobase to a hydroxymethyl group on the bicyclo[2.2.1]heptane scaffold. nih.gov
A number of these constrained nucleoside analogs have demonstrated promising biological activities. For example, certain carbocyclic nucleosides with a bicyclo[2.2.1]heptane fragment have shown antiviral activity against influenza viruses and coxsackievirus B4. mdpi.com Some analogs have also been investigated for their anticancer activity. bch.ronih.gov The introduction of a fluorine atom into the nucleobase, such as in 5-fluorouracil (B62378), is a common strategy to enhance the cytotoxic effects of nucleoside analogs. nih.gov
| Compound Type | Scaffold | Biological Activity | Key Findings |
| Carbocyclic Nucleoside Analogs | Bicyclo[2.2.1]heptane | Antiviral (Influenza, Coxsackievirus B4, Herpes Simplex Virus-1) nih.govmdpi.com | The rigid bicyclic scaffold acts as a sugar moiety mimic, leading to conformationally constrained analogs. Some compounds showed IC50 values comparable to or lower than the reference drug acyclovir (B1169) against HSV-1. nih.govmdpi.com |
| Carbocyclic Nucleoside Analogs | Bicyclo[2.2.1]heptane | Anticancer bch.ronih.gov | N6-substituted adenine (B156593) and pyrimidine analogs have been synthesized and tested for anticancer activity. bch.ronih.gov |
| 1'-Homocarbocyclic Nucleoside Analogs | Bicyclo[2.2.1]heptane | Antiviral (Herpes Simplex Virus-1) nih.gov | The nucleobase is linked to a hydroxymethyl group on the scaffold. Several analogs showed significant activity against HSV-1. nih.gov |
Mechanistic Studies of Enzyme Inhibition by this compound Analogs
The unique structural features of this compound and its derivatives make them attractive candidates for the design of enzyme inhibitors. The rigid bicyclic core can position key functional groups in a precise orientation for binding to an enzyme's active site, while the fluorine atom can modulate binding affinity and metabolic stability.
Branched-chain amino acid aminotransferases (BCATs) are enzymes that play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. nih.gov There are two main isoforms in humans: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). nih.gov
BCATs have emerged as important therapeutic targets in various diseases, including cancer and neurological disorders. nih.govnih.gov For example, BCAT1 is often overexpressed in tumors and promotes cancer cell proliferation and invasion. nih.gov Therefore, inhibitors of BCATs are being actively pursued as potential anticancer agents. rndsystems.com
While direct inhibition of BCATs by this compound has not been extensively reported, a structurally related compound, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), is a known inhibitor of the L-amino acid transport system L. nih.gov This system is responsible for the transport of large neutral amino acids, including BCAAs, across cell membranes. nih.gov By blocking the transport of BCAAs, BCH can indirectly affect their intracellular metabolism, including the reactions catalyzed by BCATs. This highlights the potential of bicyclo[2.2.1]heptane-based structures to modulate BCAA pathways. The design of fluorinated analogs could offer improved potency and selectivity for specific transporters or enzymes within this pathway.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For bicyclo[2.2.1]heptane-based compounds, SAR studies have revealed that even small structural modifications can have a profound impact on their pharmacological profile.
For example, in a series of N-substituted bicyclo[2.2.1]heptan-2-amines designed as N-methyl-D-aspartate (NMDA) receptor antagonists, the nature of the substituent on the amine group was found to be critical for activity. researchgate.net Similarly, for derivatives of borneol, a naturally occurring analog of bicyclo[2.2.1]heptan-2-ol, the addition of methoxy (B1213986) groups to a benzoate (B1203000) ester moiety enhanced its antiparasitic activity against Trypanosoma cruzi.
The stereochemistry of the bicyclo[2.2.1]heptane scaffold is also a crucial determinant of biological activity. The exo and endo isomers of a substituted bicyclo[2.2.1]heptane can exhibit significantly different biological properties due to the different spatial orientation of the substituents. For instance, the exo-configuration of a bicycloalkyloxy group was found to be a key feature for binding to the enzyme phosphodiesterase-IV (PDE-IV).
Furthermore, the position of the functional group on the bicyclic ring can completely alter the biological target. Moving an amine group from the C-2 position to the C-7 position of the bicyclo[2.2.1]heptane scaffold can direct the activity of the molecule towards a different class of receptors. These examples underscore the importance of systematic SAR studies in the development of bicyclo[2.2.1]heptane-based therapeutic agents.
| Core Scaffold | Derivative Structure | Biological Target / Activity | Key SAR Observation |
| Bicyclo[2.2.1]heptane | N-Substituted Bicyclo[2.2.1]heptan-2-amines | NMDA Receptor Antagonism researchgate.net | The nature of the N-substituent is critical for activity. |
| Bicyclo[2.2.1]heptan-2-ol | Borneol ester derivatives | Antiparasitic (Trypanosoma cruzi) | Addition of methoxy groups to the benzoate ring enhanced activity. |
| exo-Bicyclo[2.2.1]heptan-2-ol | 5-(3-(exo-bicyclo[2.2.1]hept-2-yloxy)-4-methoxyphenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one | PDE-IV Inhibition | The exo-configuration of the bicycloalkyloxy group is crucial for binding. |
| Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-7-ylamine derivatives | M3 Muscarinic Receptor Modulation | Moving the amine group to the C-7 position changes the receptor target. |
Integration into Proteolysis Targeting Chimeras (PROTACs) Research as a Ligand Component
Proteolysis targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from cells. nih.gov PROTACs are heterobifunctional molecules consisting of two active domains connected by a linker: one domain binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov
The design of a PROTAC requires a high-affinity ligand for the POI. The bicyclo[2.2.1]heptane scaffold, with its rigid three-dimensional structure, is an attractive starting point for the development of such ligands. This compound and its derivatives could serve as the POI-binding component in a PROTAC, with the amine group providing a convenient attachment point for the linker.
While the direct integration of this compound into a PROTAC has not been widely reported, the principles of PROTAC design suggest its potential. If a derivative of this compound is found to bind with high affinity to a specific POI, it could be readily incorporated into a PROTAC construct. The fluorine atom could enhance the binding affinity and metabolic stability of the ligand, while the rigid bicyclic framework could ensure a precise orientation for binding to the POI.
The development of PROTACs is a rapidly evolving field, and the search for novel POI ligands is a key area of research. The unique structural and chemical properties of this compound make it and its derivatives promising candidates for the design of the next generation of PROTACs.
Future Research Directions and Unresolved Challenges
Development of Highly Efficient and Atom-Economical Synthetic Pathways for Specific Isomers.
A primary challenge in the study and application of 5-Fluorobicyclo[2.2.1]heptan-2-amine lies in the stereocontrolled synthesis of its various isomers. The bicyclo[2.2.1]heptane core is conformationally rigid, leading to the possibility of several diastereomers and enantiomers depending on the relative orientations of the fluorine and amine substituents (exo/endo) and their positions (e.g., C5 and C2). The development of synthetic routes that are not only high-yielding but also highly atom-economical and provide access to specific, individual isomers is a critical area for future research.
Current synthetic strategies for related bicyclic amines often involve multi-step sequences. researchgate.net For fluorinated analogs, these routes can be even more complex, often relying on late-stage fluorination or starting from fluorinated precursors. A significant unresolved challenge is the development of catalytic, asymmetric methods that can directly install both the fluorine and amine functionalities onto the bicyclo[2.2.1]heptane skeleton with high stereocontrol. Future research should focus on:
Asymmetric Catalysis: Exploring organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of specific isomers. rsc.org This could involve, for example, asymmetric hydroamination or hydrofluorination of a suitable norbornene precursor.
Atom Economy: Designing synthetic pathways that minimize the generation of waste. mdpi.com This could involve the use of catalytic reagents and the development of one-pot or tandem reaction sequences. ucl.ac.uk
Fluorinating Reagents: Investigating the use of novel and safer fluorinating reagents that allow for selective fluorination under mild conditions.
A comparison of potential synthetic strategies is highlighted in the table below.
| Synthetic Strategy | Potential Advantages | Potential Disadvantages |
| Linear Synthesis from Fluorinated Precursors | Potentially higher stereochemical control. | Longer reaction sequences, lower overall yield. |
| Late-Stage Fluorination | Access to multiple analogs from a common intermediate. | May require harsh reaction conditions, potential for side reactions. |
| Asymmetric Catalysis | High enantioselectivity, potentially shorter routes. | Catalyst development can be challenging and expensive. |
| Biocatalysis | High specificity and mild reaction conditions. | Limited substrate scope, enzyme engineering may be required. |
Deeper Computational Insights into Fluorine-Mediated Molecular Recognition.
The presence of a fluorine atom can significantly influence the non-covalent interactions of a molecule with its environment, including biological targets like proteins. nih.gov Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable electrostatic and multipolar interactions. researchgate.netresearchgate.net However, the precise nature and strength of these interactions are often subtle and context-dependent. acs.org
For this compound, a key area for future research is the use of high-level computational methods to gain a deeper understanding of how the fluorine atom modulates the molecule's interaction profile. This includes:
Interaction with Biological Targets: Molecular docking and molecular dynamics simulations can be employed to predict how the different isomers of this compound might interact with the active sites of various enzymes or receptors. mdpi.com These studies can help to identify which isomers are most likely to exhibit biological activity and to guide the design of new analogs.
Solvation Effects: The fluorine atom can impact the hydration and desolvation energies of the molecule, which are critical for binding to a biological target. nih.gov Computational methods can provide insights into these effects.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Accurate calculation of conformational energies and electronic properties. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in solution and in complex with biological macromolecules. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as hydrogen bonds involving the fluorine atom. |
Exploration of Novel Biological Targets for This Chemical Scaffold.
The rigid bicyclo[2.2.1]heptane scaffold is often used as a bioisostere for other cyclic systems in drug design. The introduction of fluorine and an amine group opens up possibilities for targeting a wide range of biological systems. While some related bicyclic amines have been investigated as components of antiviral agents, the specific biological targets for this compound remain largely unexplored. researchgate.netmdpi.com
Future research should focus on screening this chemical scaffold against a diverse panel of biological targets to identify potential therapeutic applications. Areas of interest could include:
Central Nervous System (CNS) Targets: The lipophilicity and basicity of the molecule could make it a candidate for targeting receptors and transporters in the CNS.
Enzyme Inhibitors: The amine group can act as a key interacting moiety in the active site of many enzymes, and the fluorine atom can enhance binding affinity.
Ion Channels: The rigid scaffold may allow for specific interactions with the pores of ion channels.
Advanced Methodologies for Stereochemical Control and Characterization.
Given the existence of multiple stereoisomers, the ability to control and characterize the stereochemistry of this compound is paramount. Unresolved challenges in this area include the development of robust analytical methods for separating and identifying the individual isomers.
Future research should focus on:
Stereoselective Synthesis: As mentioned in section 9.1, the development of new synthetic methods that provide access to single isomers is a major priority.
Chiral Chromatography: The development of efficient chiral stationary phases for the chromatographic separation of the enantiomers and diastereomers of this compound.
Spectroscopic and Spectrometric Techniques: The use of advanced NMR techniques, such as 19F NMR and NOE experiments, to unambiguously determine the relative and absolute stereochemistry of the different isomers. researchgate.net Vibrational circular dichroism (VCD) could also be a powerful tool for this purpose. rsc.org
| Analytical Technique | Application for Stereochemical Characterization |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative stereochemistry (exo/endo, syn/anti). |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure of a single isomer. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
